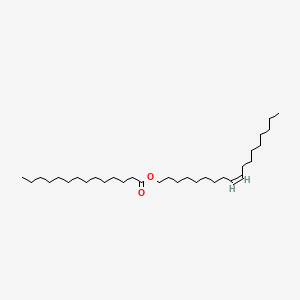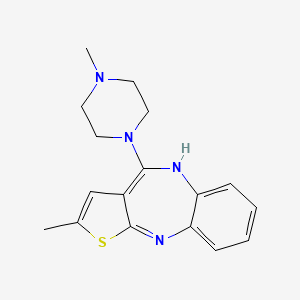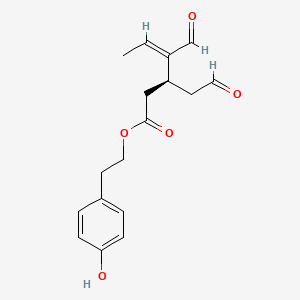
Oleyl myristate
Overview
Description
Oleyl myristate is an ester formed from the reaction of oleyl alcohol and myristic acid. It is commonly used in cosmetics and personal care products due to its emollient properties, which help to soften and smooth the skin .
Mechanism of Action
Target of Action
Oleyl myristate is a wax ester that primarily targets the skin. It is used as a penetration enhancer in transdermal drug delivery systems . Its role is to increase the permeability of the skin, allowing for the efficient delivery of active pharmaceutical ingredients.
Mode of Action
This compound, like other penetration enhancers, works by interacting with the intercellular lipid bilayers in the stratum corneum . This interaction alters the solubilizing ability of the skin, promoting the partition of drugs into the skin and enhancing their absorption .
Biochemical Pathways
It is known that penetration enhancers like this compound can disrupt the lipidic structure of the skin and interact with intercellular proteins . This disruption enhances the permeability of the skin, allowing for the increased absorption of drugs.
Pharmacokinetics
This allows for the enhanced absorption of the active pharmaceutical ingredient into the systemic circulation .
Result of Action
The primary result of this compound’s action is the enhanced permeability of the skin, leading to improved absorption of drugs administered transdermally . This can lead to more efficient drug delivery, potentially improving the efficacy of the treatment and patient compliance.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the condition of the skin, such as its hydration level and integrity, can impact the effectiveness of this compound as a penetration enhancer. Additionally, factors such as temperature and pH may also affect its stability and efficacy .
Biochemical Analysis
Biochemical Properties
Oleyl myristate plays a role in various biochemical reactions, particularly those involving lipid metabolism. It interacts with enzymes such as lipases, which catalyze the hydrolysis of ester bonds in lipids. This interaction is crucial for the breakdown and utilization of this compound in metabolic processes. Additionally, this compound can interact with proteins and other biomolecules, influencing their function and stability .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of protein kinase C, which plays a key role in cell signaling and regulation. This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting cell function and behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, this compound can inhibit the activity of certain lipases, preventing the breakdown of lipid molecules. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity. Long-term exposure to this compound can result in alterations in cellular function, including changes in lipid metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on lipid metabolism and skin health. At high doses, it can cause toxic or adverse effects, including inflammation and disruption of cellular function. Threshold effects have been observed, where the impact of this compound becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as fatty acid synthase and acetyl-CoA carboxylase, which are involved in the synthesis and regulation of fatty acids. These interactions can influence metabolic flux and alter the levels of metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. For example, it can bind to fatty acid-binding proteins, which facilitate its transport to specific cellular compartments. This transport is essential for the proper localization and accumulation of this compound, influencing its biochemical activity .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its activity. It can be directed to particular organelles through targeting signals and post-translational modifications. For instance, this compound may be localized to the endoplasmic reticulum or mitochondria, where it can influence lipid metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oleyl myristate is synthesized through an esterification reaction between oleyl alcohol and myristic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
Oleyl myristate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of oleyl alcohol and myristic acid.
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: The ester can be reduced to form the corresponding alcohols, oleyl alcohol, and myristyl alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Oleyl alcohol and myristic acid.
Oxidation: Various oxidation products, depending on the specific conditions.
Reduction: Oleyl alcohol and myristyl alcohol.
Scientific Research Applications
Oleyl myristate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Medicine: Investigated for its potential use in topical formulations for the treatment of skin conditions.
Industry: Utilized in the production of cosmetics and personal care products due to its emollient properties.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl myristate
- Ethyl myristate
- Butyl myristate
- Cetyl myristate
- Decyl myristate
- Glyceryl myristate
- Isostearyl myristate
- Lauryl myristate
- Methyl myristate
- Myristyl myristate
- Octyldodecyl myristate
- Propylene glycol myristate
- Tetradecyloctadecyl myristate
- Tridecyl myristate
Uniqueness
Oleyl myristate is unique among these compounds due to its specific combination of oleyl alcohol and myristic acid, which imparts distinct emollient properties and enhances skin penetration. This makes it particularly valuable in cosmetic and pharmaceutical formulations where skin conditioning and enhanced delivery of active ingredients are desired .
Properties
IUPAC Name |
octadec-9-enyl tetradecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H62O2/c1-3-5-7-9-11-13-15-16-17-18-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-14-12-10-8-6-4-2/h16-17H,3-15,18-31H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOBLRURFXZUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H62O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00945048 | |
| Record name | Octadec-9-en-1-yl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00945048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22393-93-7 | |
| Record name | Octadec-9-en-1-yl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00945048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanol, 2,2'-[[4-[4-(phenoxymethyl)phenyl]butyl]imino]bis-](/img/structure/B1677184.png)












